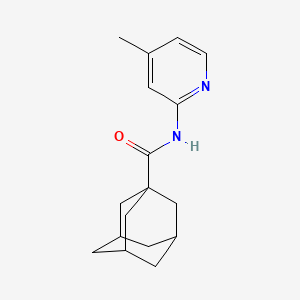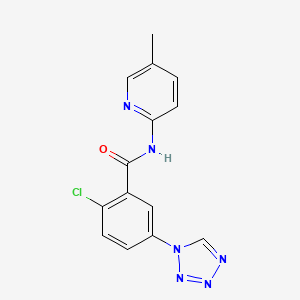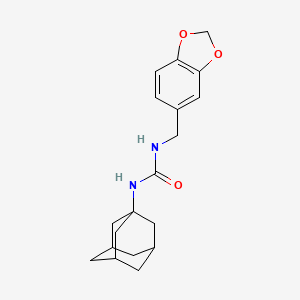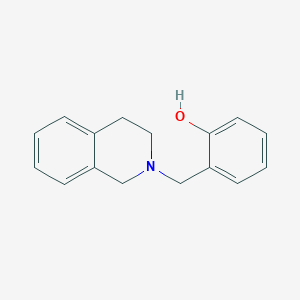
N-(4-methyl-2-pyridinyl)-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-2-pyridinyl)-1-adamantanecarboxamide, also known as memantine, is a medication used for the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that regulates glutamate activity in the brain. Memantine works by blocking the overstimulation of NMDA receptors, which can cause damage to neurons and contribute to the progression of Alzheimer's disease.
作用机制
Memantine works by blocking the overstimulation of NMDA receptors, which are involved in learning and memory processes. In Alzheimer's disease, excess glutamate activity can lead to excitotoxicity, which can cause damage to neurons and contribute to disease progression. By blocking NMDA receptors, N-(4-methyl-2-pyridinyl)-1-adamantanecarboxamide can reduce glutamate activity and protect neurons from excitotoxicity.
Biochemical and Physiological Effects
Memantine has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce oxidative stress, inflammation, and apoptosis in neurons. Memantine has also been shown to improve synaptic plasticity, which is important for learning and memory processes. In clinical studies, this compound has been shown to improve cognitive function, reduce behavioral symptoms, and slow disease progression in patients with Alzheimer's disease.
实验室实验的优点和局限性
Memantine has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in preclinical and clinical settings. Memantine is also readily available and relatively inexpensive. However, there are limitations to using N-(4-methyl-2-pyridinyl)-1-adamantanecarboxamide in lab experiments. Memantine has a complex mechanism of action that is not fully understood, which can make it difficult to interpret results. Memantine also has a narrow therapeutic window, which can make it challenging to dose accurately.
未来方向
There are several future directions for research on N-(4-methyl-2-pyridinyl)-1-adamantanecarboxamide. One area of research is the development of more potent and selective NMDA receptor antagonists that can target specific subtypes of NMDA receptors. Another area of research is the identification of biomarkers that can be used to predict response to this compound and other NMDA receptor antagonists. Additionally, there is a need for more research on the long-term effects of this compound and other NMDA receptor antagonists on cognitive function and disease progression in patients with Alzheimer's disease.
合成方法
Memantine is synthesized from 1-adamantylamine and 4-methyl-2-nitropyridine. The reaction takes place in the presence of a reducing agent, such as palladium on carbon, and a solvent, such as ethanol. The resulting product is then purified by recrystallization to obtain N-(4-methyl-2-pyridinyl)-1-adamantanecarboxamide as a white crystalline solid.
科学研究应用
Memantine has been extensively studied for its therapeutic potential in Alzheimer's disease and other neurological disorders. In preclinical studies, N-(4-methyl-2-pyridinyl)-1-adamantanecarboxamide has been shown to protect neurons from excitotoxicity and oxidative stress, which are both implicated in the pathogenesis of Alzheimer's disease. Memantine has also been studied for its potential to improve cognitive function, reduce behavioral symptoms, and slow disease progression in patients with Alzheimer's disease.
属性
IUPAC Name |
N-(4-methylpyridin-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-11-2-3-18-15(4-11)19-16(20)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14H,5-10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLURTNYIGOKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4995165.png)

![methyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4995168.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B4995179.png)
![3-amino-6,6-dimethyl-2-(4-nitrobenzyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4995196.png)

![2,2-dimethyl-5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4995214.png)

![2,5-dimethyl-3-[4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]pyrazine](/img/structure/B4995232.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4995238.png)
![diethyl {3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4995246.png)
![N-(dicyclopropylmethyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4995248.png)
![N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4995254.png)
